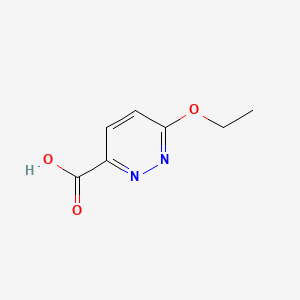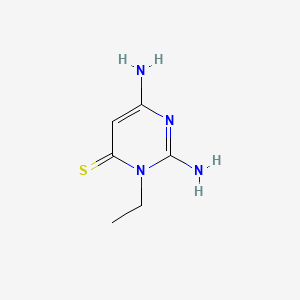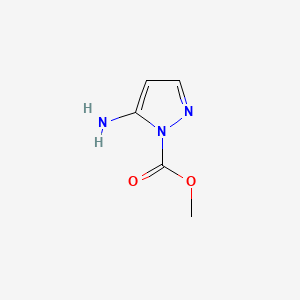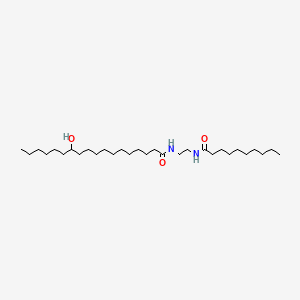![molecular formula C3H10NO2Si B582865 Silanediol, [(dimethylamino)methyl]-(9CI) CAS No. 142756-08-9](/img/structure/B582865.png)
Silanediol, [(dimethylamino)methyl]-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Silanediol, [(dimethylamino)methyl]-(9CI) is a special chemical with the molecular formula C3H11NO2Si . It is a main product of BOC Sciences, a world-leading provider of special chemicals .
Synthesis Analysis
The synthesis of silanediol-based compounds has been explored in various studies. For instance, a study on the efficient synthesis and extended applications of the polar aprotic solvent methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, a component of the green solvent PolarClean, has been reported . Another study discussed the structural analysis of silanediols as transition-state-analogue inhibitors of the benchmark metalloprotease thermolysin . A different research focused on the preparation and catalytic activity of BINOL-derived silanediols .Molecular Structure Analysis
The molecular structure of Silanediol, [(dimethylamino)methyl]-(9CI) can be analyzed using various tools. The molecular weight of a similar compound, Silanediol, dimethyl-, diacetate, is 176.2426 . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving silanediol-based compounds can be complex. For instance, the Mannich reaction, an aminoalkylation reaction, involves the condensation of an enolizable carbonyl compound with a nonenolizable aldehyde and ammonia or a primary or a secondary amine to furnish a β-aminocarbonyl compound . Another reaction type is the nucleophilic aromatic substitution, which can occur under certain conditions .Physical and Chemical Properties Analysis
Silanediol, [(dimethylamino)methyl]-(9CI) is a colorless transparent liquid . It is soluble in water and organic solvents, such as alcohols and ethers . It is relatively stable and not easy to decompose at room temperature and regular conditions .Wirkmechanismus
The mechanism of action of silanediol-based compounds can vary depending on the specific compound and its application. For instance, in the Mannich reaction, an iminium ion is formed due to nucleophilic addition of amine to formaldehyde and subsequent loss of a water molecule . In a nucleophilic aromatic substitution reaction, the aryl halide is activated by substitution with strongly electron-attracting groups .
Eigenschaften
InChI |
InChI=1S/C3H10NO2Si/c1-4(2)3-7(5)6/h5-6H,3H2,1-2H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBQJZLZAOYRFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C[Si](O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10NO2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









